
Methyl 2-butyl-2-methyloctanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-butyl-2-methyloctanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester is known for its unique chemical structure, which includes a methyl group, a butyl group, and an octanoate chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-butyl-2-methyloctanoate typically involves the esterification of 2-butyl-2-methyloctanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to reflux conditions. The general reaction can be represented as follows:
2-butyl-2-methyloctanoic acid+methanolH2SO4methyl 2-butyl-2-methyloctanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of excess methanol and efficient separation techniques to remove water and other by-products.
化学反応の分析
Types of Reactions
Methyl 2-butyl-2-methyloctanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-butyl-2-methyloctanoic acid and methanol.
Reduction: Reduction of the ester with reagents like lithium aluminum hydride (LiAlH4) can produce the corresponding alcohol.
Transesterification: The ester can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid like hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used in transesterification reactions.
Major Products
Hydrolysis: 2-butyl-2-methyloctanoic acid and methanol.
Reduction: 2-butyl-2-methyloctanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Methyl 2-butyl-2-methyloctanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
作用機序
The mechanism by which methyl 2-butyl-2-methyloctanoate exerts its effects involves the hydrolysis of the ester bond in biological systems. Enzymes such as esterases catalyze the hydrolysis, releasing the corresponding acid and alcohol. These products can then interact with various molecular targets and pathways, influencing biological processes.
類似化合物との比較
Similar Compounds
Methyl butanoate: A simpler ester with a shorter carbon chain.
Ethyl acetate: Another common ester with a different alkyl group.
Methyl 2-methylbutanoate: Similar in structure but with a different branching pattern.
Uniqueness
Methyl 2-butyl-2-methyloctanoate is unique due to its specific branching and chain length, which confer distinct chemical and physical properties. Its structure influences its reactivity and interactions with other molecules, making it valuable in various applications.
特性
CAS番号 |
63831-44-7 |
|---|---|
分子式 |
C14H28O2 |
分子量 |
228.37 g/mol |
IUPAC名 |
methyl 2-butyl-2-methyloctanoate |
InChI |
InChI=1S/C14H28O2/c1-5-7-9-10-12-14(3,11-8-6-2)13(15)16-4/h5-12H2,1-4H3 |
InChIキー |
BHLKZBHLXIQAKJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)(CCCC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
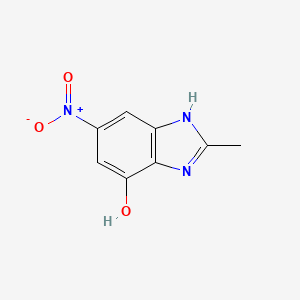
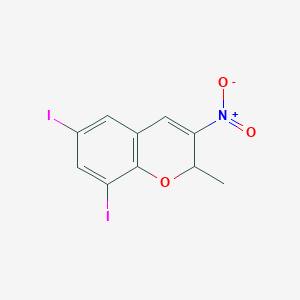
![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)
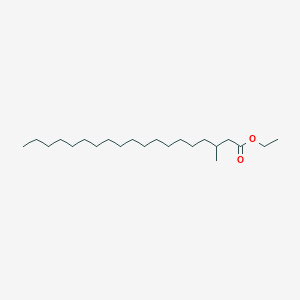
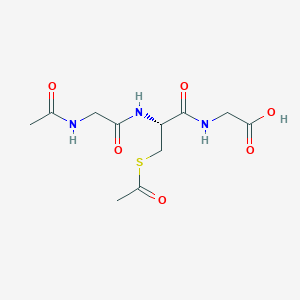
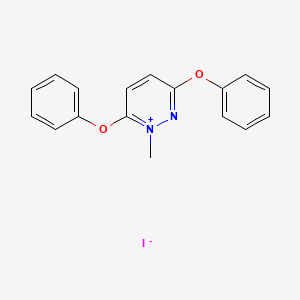
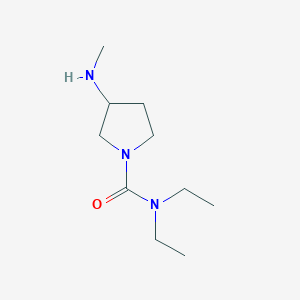

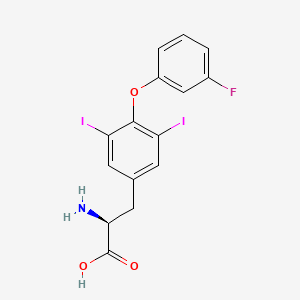
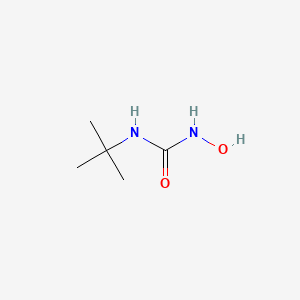

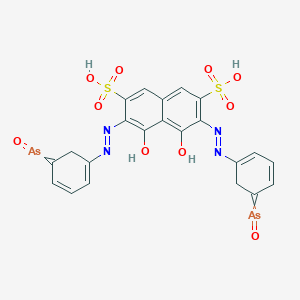
![3-(2-Methyl-1,3-dithian-2-yl)-3-[(trimethylsilyl)oxy]prop-2-enenitrile](/img/structure/B14499810.png)
